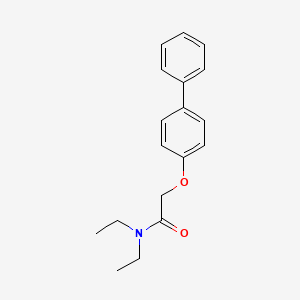

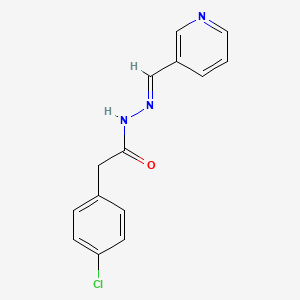

![molecular formula C21H24N6O2 B5579290 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines and related compounds are synthesized through effective conventions involving the reaction of specific sodium salts with appropriate heterocyclic amines and their diazonium salts, as well as active methylene compounds. For instance, Abdelriheem et al. (2017) detail the synthesis of new series of pyrazolo[1,5-a]pyrimidines containing the 1,2,3-triazole moiety, demonstrating the flexibility and diversity in the synthetic approaches for such compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives often includes N4-substitution, which can significantly impact their hydrogen bonding and overall molecular conformation. Trilleras et al. (2008) investigated such structures, finding variations in hydrogen-bonded sheet formations and three-dimensional frameworks depending on the specific substitutions made on the pyrazolo[1,5-a]pyrimidine core (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).

科学的研究の応用

Synthesis and Antitrypanosomal Activity

Pyrazolo[1,5-a]pyrimidines are recognized for their role as antimetabolites in purine biochemical reactions, owing to their structural analogy with purines. Their broad pharmaceutical interest is largely attributed to antitrypanosomal activities. An effective synthesis method for these compounds involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt, leading to the creation of new series of pyrazolo[1,5-a]pyrimidines and related derivatives (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antiviral and Antimitotic Properties

Novel pyrazolo[1,5-a]pyrimidines synthesized through a microwave-assisted approach have shown promising antimitotic activities against cancer cell lines and selectivity towards certain protein kinases, indicating their potential in cancer therapy and enzyme inhibition (Singleton et al., 2019).

Antiviral and Antibacterial Applications

Further studies on pyrazolo[3,4-d]pyrimidines reveal specific inhibitory effects against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without significant cytotoxic effects on cell lines. This highlights their potential as potent antiviral agents against a specific subset of enteroviruses (Chern et al., 2004).

Antimicrobial and Insecticidal Potential

Microwave irradiation has facilitated the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential against selected microorganisms, demonstrating the broad applicability of these compounds beyond antiviral and antitumor activities (Deohate & Palaspagar, 2020).

Anticancer Applications

The development of pyrazole-based pyrimidine scaffolds has been directed towards potential applications in AIDS chemotherapy, underscoring the pharmacological and therapeutic potentials of these compounds in drug design (Ajani et al., 2019).

特性

IUPAC Name |

1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-16-8-9-27(24-16)20-14-19(22-15-23-20)25-10-12-26(13-11-25)21(28)17(2)29-18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHGHRXFTGUWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)

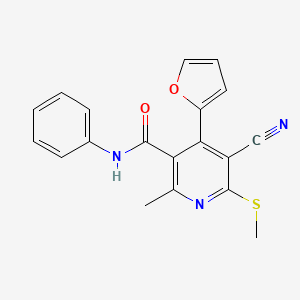

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)

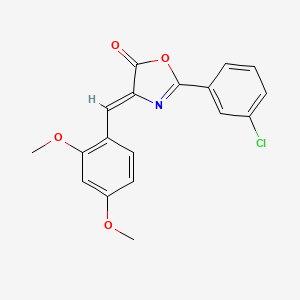

![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)

![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)

![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)

![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)

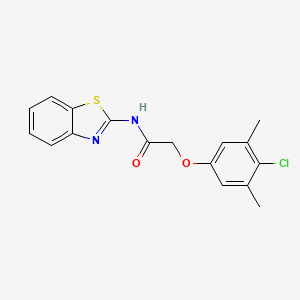

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)